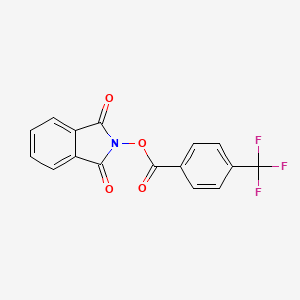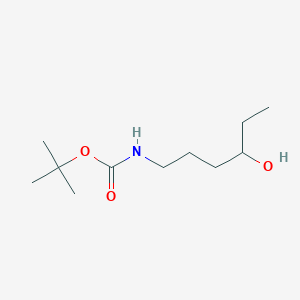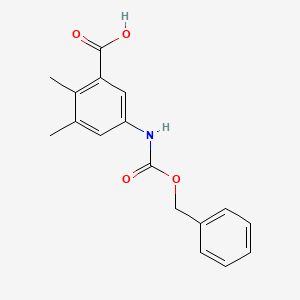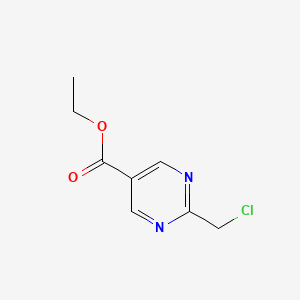
1-(3-Tert-butylphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butylphenyl)acetone is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Tert-butylphenyl)acetone can be synthesized through several methods, one of which involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 3-tert-butylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve product selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Tert-butylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butylphenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-tert-butylphenyl)acetone involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This interaction can be studied using molecular docking and kinetic analysis to understand the binding affinity and inhibition kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Tert-butylphenyl)acetone: Similar structure but with the tert-butyl group in the para position.
1-(3,5-Di-tert-butylphenyl)acetone: Contains two tert-butyl groups on the phenyl ring.
1-(3-Tert-butylphenyl)ethanol: The ketone group is reduced to an alcohol.
Uniqueness
1-(3-Tert-butylphenyl)acetone is unique due to the specific positioning of the tert-butyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(3-tert-butylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(14)8-11-6-5-7-12(9-11)13(2,3)4/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
FGAFKGGYMFTPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


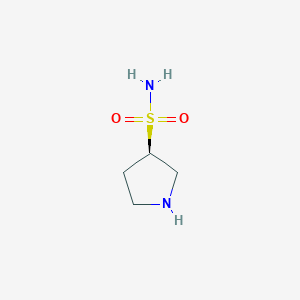
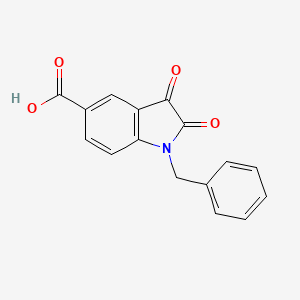

![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
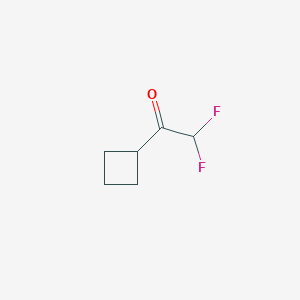
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)

